molecular formula C13H13NO2 B1272382 (S)-3-Amino-3-(naphthalen-1-yl)propanoic acid CAS No. 275826-46-5

(S)-3-Amino-3-(naphthalen-1-yl)propanoic acid

Cat. No. B1272382
M. Wt: 215.25 g/mol
InChI Key: BIOQBKBTOAMMDG-LBPRGKRZSA-N
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Description

“(S)-3-Amino-3-(naphthalen-1-yl)propanoic acid” is a compound that has a molecular weight of 215.25 . It is also known as “(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid” and “L-1-Naphthylalanine” among other names . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The IUPAC name for this compound is “(2S)-2-amino-3-(naphthalen-1-yl)propanoic acid” and its InChI code is "1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1" . This indicates that the compound consists of a naphthalene moiety attached to a propanoic acid group with an amino group at the second carbon.


Physical And Chemical Properties Analysis

“(S)-3-Amino-3-(naphthalen-1-yl)propanoic acid” is a solid compound . It has a molecular weight of 215.25 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Fluorescence Derivatisation and Imaging

(S)-3-Amino-3-(naphthalen-1-yl)propanoic acid has been investigated for its potential as a fluorescent derivatising reagent. When coupled to the amino group of amino acids, it results in derivatives that exhibit strong fluorescence, useful for biological assays. For instance, the fluorescence derivatisation of amino acids using 3-(Naphthalen-1-ylamino)propanoic acid led to derivatives with strong fluorescence and maximum emission around 415 nm. Further, these derivatives, when condensed with 5-ethylamino-4-methyl-2-nitrosophenol hydrochloride, formed blue benzo[a]phenoxazinium conjugates with strong fluorescence and good quantum yields, showing potential for biological imaging applications (Frade et al., 2007).

Genetically Encoded Fluorescent Amino Acid

This compound has also been explored in the field of protein studies. The genetically encoded fluorescent amino acid, dansylalanine, which is structurally related to (S)-3-Amino-3-(naphthalen-1-yl)propanoic acid, was biosynthetically incorporated into proteins at defined sites in Saccharomyces cerevisiae. This application demonstrates the potential of (S)-3-Amino-3-(naphthalen-1-yl)propanoic acid derivatives in studying protein structure, dynamics, localization, and biomolecular interactions both in vitro and in vivo (Summerer et al., 2006).

Synthetic Applications

In addition to its applications in fluorescence and biological studies, (S)-3-Amino-3-(naphthalen-1-yl)propanoic acid and its derivatives find use in various synthetic processes. For instance, the application of ferrous hydrogen peroxide for the treatment of wastewater containing derivatives of naphthalene, like 1-Amino-8-naphthol-3,6-disulfonic acid (H-acid), demonstrates the relevance of these compounds in environmental and industrial chemistry. This research highlights how derivatives of naphthalene, including potentially (S)-3-Amino-3-(naphthalen-1-yl)propanoic acid, are integral to chemical synthesis processes (Zhu et al., 1996).

Photophysical Studies

Photophysical studies of probes related to (S)-3-Amino-3-(naphthalen-1-yl)propanoic acid have been conducted to understand their behavior in various solvents and biological systems. These studies are crucial for developing applications in bioimaging and diagnostics, where the photophysical properties of such compounds can be leveraged for better visualization and analysis of biological processes (Cerezo et al., 2001).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

(3S)-3-amino-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOQBKBTOAMMDG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375919
Record name (3S)-3-Amino-3-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-3-(naphthalen-1-yl)propanoic acid

CAS RN

275826-46-5
Record name (βS)-β-Amino-1-naphthalenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=275826-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-3-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Zhou, S Wang, J Wang, Y Nian… - European Journal of …, 2018 - Wiley Online Library
Reported herein is a chemical method for the direct resolution of unprotected racemic β‐substituted‐β‐amino acids (β 3 ‐AAs) that uses specially designed, stable, and recyclable α‐…

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